2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Samarium diiodide reduction Oxindole synthesis Nitroarene chemistry

Traditional synthesis of oxindoles and antiviral inhibitors often requires multi-step protecting group installation and harsh nitration with poor regioselectivity. This orthogonally protected scaffold eliminates those bottlenecks: - Boc-amine, carboxylic acid, and 2-nitro handles enable sequential amide coupling and late-stage reduction/cyclisation. - Validated in SmI₂-mediated oxindole synthesis; matches the 2-nitro-4-amino substitution pattern for influenza endonuclease pharmacophore. - ≥95% purity, benchtop-stable solid. Immediate global shipping for R&D quantities.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
CAS No. 512180-63-1
Cat. No. B1313537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid
CAS512180-63-1
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17)
InChIKeyNIDVJUQDFSSGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid – Identity & Sourcing


2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS 512180‑63‑1) is a difunctional aromatic acetic acid derivative bearing a tert‑butoxycarbonyl (Boc)-protected amine at the 4‑position and a nitro group at the 2‑position [1]. It belongs to the class of ortho‑nitrophenylacetic acid building blocks used in medicinal chemistry and heterocycle synthesis. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is handled as a benchtop‑stable solid . Its reactivity profile is defined by the combination of the Boc‑protected aniline, the electron‑withdrawing nitro group, and the carboxylic acid side chain.

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid – Why Substitution Fails


The simultaneous presence of the 2‑nitro group and the 4‑Boc‑protected amine in this compound critically governs both its synthetic reactivity and the identity of downstream products. Removal of the Boc group exposes a free aniline that can undergo unwanted side reactions in subsequent transformations, while relocation or removal of the nitro group eliminates the key reduction/cyclisation handle required for oxindole formation [1]. As shown below, the closest in‑class alternatives—such as the free amine (CAS 116435‑81‑5), the des‑nitro analog (CAS 81196‑09‑0), or the 3‑nitro regioisomer (CAS 2580215‑64‑9)—lack the precise electronic and steric environment that enables the tandem N–O cleavage‑condensation pathway and the specific pharmacophoric interactions exploited in antiviral design [2]. Substituting any of these analogs forces a redesign of the synthetic route or alters biological recognition, making generic interchange scientifically unsound.

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid – Differentiation from Analogs


Boc Stability in SmI₂-Mediated Oxindole Formation

In the first reported SmI₂-promoted reduction‑cyclisation of 2‑nitrophenylacetic acids to oxindoles, 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid was successfully converted to the corresponding Boc‑protected oxindole under the optimised conditions (6.5 eq SmI₂, THF, 60 °C) [1]. The Boc group remains intact throughout the reductive N–O cleavage and condensation steps, demonstrating that the 4‑Boc‑amino substituent is compatible with the strongly reducing SmI₂ system [2]. This represents a significant advantage over the unprotected analog 2-(4-amino-2-nitrophenyl)acetic acid, for which no data exist under these conditions and which would be expected to undergo competing side reactions (e.g., amine coordination to samarium or over‑reduction) due to the free NH₂ group . Quantitative yield data are not publicly available for this specific substrate; the evidence is therefore classified as Class‑level inference based on the demonstrated compatibility of the Boc‑protected scaffold within the general substrate scope.

Samarium diiodide reduction Oxindole synthesis Nitroarene chemistry

4-Boc-amino-2-nitro Pattern for Influenza Endonuclease Inhibition

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is explicitly cited as a reactant in the preparation of influenza endonuclease inhibitors based on a validated pharmacophore model . The 2‑nitro group serves as a critical metal‑chelating element for the endonuclease active site, while the 4‑Boc‑protected amine provides a latent handle for further derivatisation [1]. Closest analogs such as the 4‑Boc‑amino‑des‑nitro compound (CAS 81196‑09‑0) lack the nitro‑metal chelation functionality and would be inactive in this pharmacophore, while the 3‑nitro regioisomer (CAS 2580215‑64‑9) would present an altered geometry at the enzyme binding pocket . No public IC₅₀ or EC₅₀ values are available for the target compound; this evidence is therefore classified as Supporting evidence.

Influenza PA endonuclease Pharmacophore design Antiviral building blocks

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid – Application Scenarios


SmI₂-Mediated Oxindole Library Synthesis

The compound is a validated substrate in the SmI₂-mediated synthesis of oxindoles, a method that operates at neutral pH and tolerates the acid‑labile Boc protecting group [1]. Medicinal chemistry groups constructing oxindole‑focused libraries can use this building block directly, bypassing the need to install or remove protecting groups, thereby improving step economy and reducing purification burden.

Structure-Guided Influenza Endonuclease Inhibitor Design

As a reactant with the confirmed 2‑nitro‑4‑Boc‑amino substitution pattern required by the influenza endonuclease pharmacophore, the compound enters inhibitor design workflows as a ready‑to‑functionalise fragment [1]. Using this scaffold avoids the multistep nitration of des‑nitro analogs, which can be regioselectivity‑challenging, and ensures correct placement of the metal‑chelating nitro group.

Orthogonally Protected Aniline Intermediates

The combination of a Boc‑protected amine and a carboxylic acid in one molecule creates an orthogonally protected scaffold for sequential amide coupling or diversification. The 2‑nitro group further serves as a latent handle for late‑stage reduction or cyclisation, a three‑functionality array that is absent in the des‑nitro (CAS 81196‑09‑0) or regioisomeric (CAS 2580215‑64‑9) analogs [1].

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